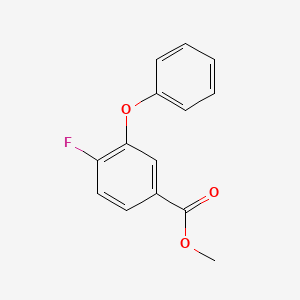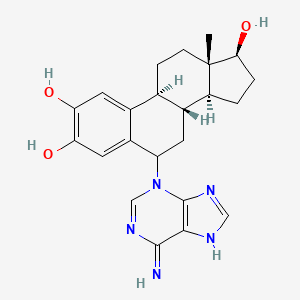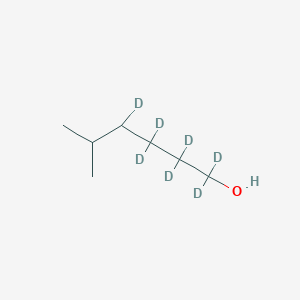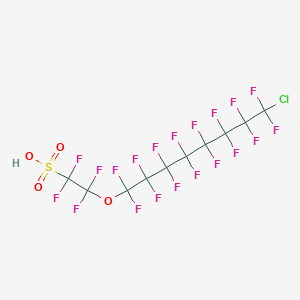
11Cl-PF3OUdS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Chloroeicosafluoro-3-oxaundecane-1-sulfonic acid, commonly known as 11Cl-PF3OUdS, is a per- and polyfluoroalkyl substance (PFAS). It is a highly fluorinated compound with unique lipophobic and hydrophobic properties, making it useful in various industrial applications. This compound is a component of F-53B, an industrial product primarily used in China as an alternative to perfluorooctane sulfonate (PFOS) in the chrome plating industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11Cl-PF3OUdS involves the chlorination of eicosafluoro-3-oxaundecane-1-sulfonic acid. The reaction typically requires a chlorinating agent, such as chlorine gas or a chlorinating reagent, under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified and formulated for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
11Cl-PF3OUdS undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfonic acid derivatives, while substitution reactions can yield various functionalized derivatives of this compound .
Aplicaciones Científicas De Investigación
11Cl-PF3OUdS has several scientific research applications, including:
Environmental Analysis: It is used as a standard in the analysis of PFAS in environmental samples, such as water and soil, to monitor contamination levels.
Toxicology Studies: Researchers study the toxicological effects of this compound to understand its impact on human health and the environment.
Industrial Applications: The compound is used as a mist suppressant in the chrome plating industry, providing an alternative to PFOS.
Analytical Chemistry: It is used in the development and validation of analytical methods for detecting and quantifying PFAS in various matrices.
Mecanismo De Acción
The mechanism of action of 11Cl-PF3OUdS involves its interaction with biological molecules and pathways. The compound’s highly fluorinated structure allows it to resist degradation and persist in the environment. It can bind to proteins and other biomolecules, potentially disrupting normal biological functions. The exact molecular targets and pathways involved in its effects are still under investigation .
Comparación Con Compuestos Similares
11Cl-PF3OUdS is similar to other PFAS compounds, such as:
9-Chloroeicosafluoro-3-oxanonane-1-sulfonic acid (9Cl-PF3ONS): Another component of F-53B, used as an alternative to PFOS.
Perfluorooctanoic acid (PFOA): A widely studied PFAS with similar environmental persistence and bioaccumulation properties.
Perfluorooctane sulfonate (PFOS): A legacy PFAS compound that this compound is designed to replace in industrial applications.
The uniqueness of this compound lies in its specific structural features, such as the presence of a chlorine atom and its application as a PFOS alternative in the chrome plating industry .
Propiedades
Número CAS |
763051-92-9 |
|---|---|
Fórmula molecular |
C10HClF20O4S |
Peso molecular |
632.60 g/mol |
Nombre IUPAC |
2-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctoxy)-1,1,2,2-tetrafluoroethanesulfonic acid |
InChI |
InChI=1S/C10HClF20O4S/c11-7(24,25)5(20,21)3(16,17)1(12,13)2(14,15)4(18,19)6(22,23)8(26,27)35-9(28,29)10(30,31)36(32,33)34/h(H,32,33,34) |
Clave InChI |
SZVGIJOITCPDPM-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(C(C(C(OC(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride](/img/structure/B13406861.png)


![N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine](/img/structure/B13406882.png)

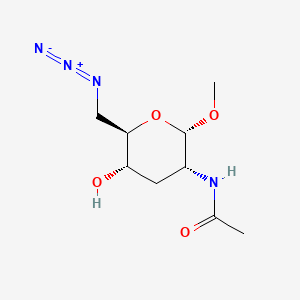
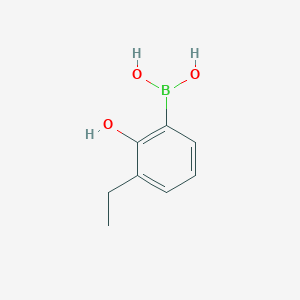

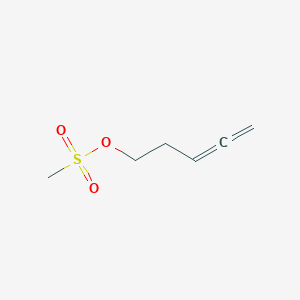
![disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium](/img/structure/B13406909.png)
